molecular formula C13H11BrN2O3S B285454 N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide

N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide

Katalognummer: B285454
Molekulargewicht: 355.21 g/mol
InChI-Schlüssel: DRGKSVIJWFLODH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide is a chemical compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both bromopyridine and phenylsulfonyl groups in the molecule suggests potential biological activity and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Sulfonylation: The brominated pyridine is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine or pyridine to form the sulfonylated intermediate.

    Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation or reduction reactions, potentially leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of the bromopyridine and phenylsulfonyl groups suggests potential interactions with nucleophilic sites in biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-pyridinyl)-2-(phenylsulfonyl)acetamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    N-(5-chloro-2-pyridinyl)-2-(phenylsulfonyl)acetamide: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.

    N-(5-bromo-2-pyridinyl)-2-(methylsulfonyl)acetamide: Contains a methylsulfonyl group instead of phenylsulfonyl, which could influence its solubility and reactivity.

Uniqueness

N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide is unique due to the combination of the bromopyridine and phenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C13H11BrN2O3S

Molekulargewicht

355.21 g/mol

IUPAC-Name

2-(benzenesulfonyl)-N-(5-bromopyridin-2-yl)acetamide

InChI

InChI=1S/C13H11BrN2O3S/c14-10-6-7-12(15-8-10)16-13(17)9-20(18,19)11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17)

InChI-Schlüssel

DRGKSVIJWFLODH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.